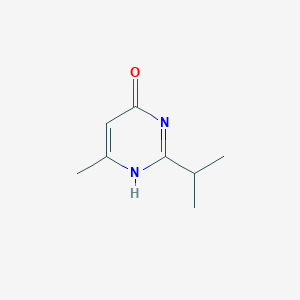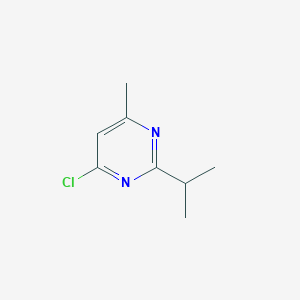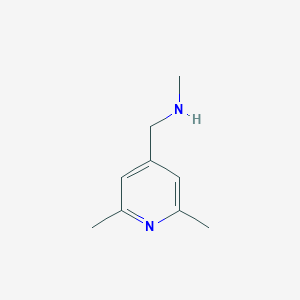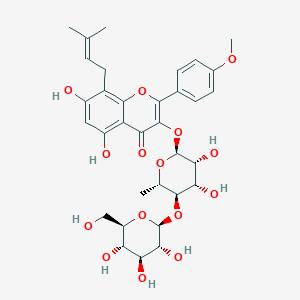
Baohuoside VII
Vue d'ensemble
Description
Baohuoside VII is a compound of the flavonoid class found in the herbs of Epimedium brevicornum Maxim . It is used for research and development purposes .
Molecular Structure Analysis
The Baohuoside VII molecule contains a total of 92 bonds. There are 52 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, 5 secondary alcohols, and 4 ethers .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Baohuoside VII .Physical And Chemical Properties Analysis
Baohuoside VII has a molecular weight of 676.66 and a molecular formula of C33H40O15 .Applications De Recherche Scientifique
Hepatotoxicity Studies
Baohuoside VII, along with other flavonoids like sagittatoside A, icariside I, and icaritin, has been studied for its potential hepatotoxic effects . These compounds are related to the hepatotoxicity of Herba Epimedii, a traditional Chinese medicine. The studies focus on the effects of these compounds on the apoptosis of HepG2 cells and the expression of key proteins, including Bax, Bcl-2, Caspase-3, and Caspase-9 .
Cytotoxicity Research
Research has shown that Baohuoside VII can have significant cytotoxic effects. In one study, it was found that Baohuoside I, at high concentration, displayed more significant cytotoxicity than other compounds, suggesting it may be closely correlated with liver injury induced by Herba Epimedii .
Traditional Chinese Medicine
Baohuoside VII is a flavonoid isolated from Herba Epimedii, a commonly used Chinese medicine . It has been used extensively to treat various diseases, such as sexual dysfunction, osteoporosis, cancer, rheumatoid arthritis, and brain diseases .
Metabolic Studies
Baohuoside VII, along with other flavonoids, has been studied for its metabolic stability after incubation with different kinds of liver microsomes . These studies help to understand the influence of metabolism on the apoptotic activities of these components.
Oxidative Stress
Baohuoside VII has been associated with oxidative stress. It has been inferred to be more closely correlated with liver injury induced by Herba Epimedii, and its toxic mechanisms may be involved in increasing oxidative stress and inducing apoptosis .
Safety and Hazards
Baohuoside VII is used for research and development purposes only. It is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
Baohuoside VII is a flavonoid isolated from Herba Epimedii . It has been identified to have anti-osteoporosis activities , suggesting that its primary targets may be related to bone metabolism and health.
Mode of Action
Its anti-osteoporosis activities suggest that it may interact with targets involved in bone formation and resorption
Result of Action
Baohuoside VII has been reported to exhibit anti-osteoporosis activities . This suggests that the compound may have beneficial effects on bone health, potentially by promoting bone formation and/or inhibiting bone resorption.
Propriétés
IUPAC Name |
3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWUZNQATFVWGL-ITFJRHMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152562 | |
| Record name | Baohuoside VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baohuoside VII | |
CAS RN |
119730-89-1 | |
| Record name | Baohuoside VII | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baohuoside VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Baohuoside VII and where was it first discovered?
A1: Baohuoside VII is a flavonoid glycoside first isolated from the herb Epimedium davidii Franch. Its structure is characterized as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. []
Q2: Are there established analytical methods for quantifying Baohuoside VII in plant material?
A2: While there are currently no publications specifically focusing on Baohuoside VII quantification, a capillary zone electrophoresis (CZE) method has been developed for simultaneously determining 15 flavonoids, including Baohuoside VII, in different Epimedium species. [] This method utilizes daidzein as an internal standard and has been validated for accuracy, simplicity, and repeatability. []
Q3: Why is the stability of the internal standard important for quantifying Baohuoside VII and other flavonoids in Epimedium using the CZE method?
A3: The study highlighted the importance of internal standard stability by demonstrating that rutin was unsuitable due to its instability in the sample solution. [] An unstable internal standard would lead to inaccurate quantification of the target compounds, including Baohuoside VII. Daidzein was selected as a suitable alternative due to its stability in both standard and sample solutions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
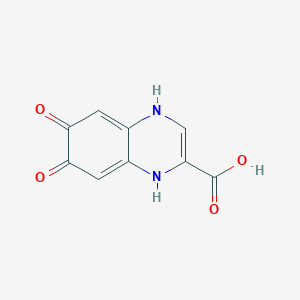
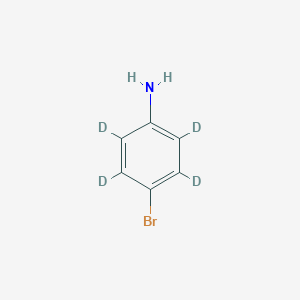
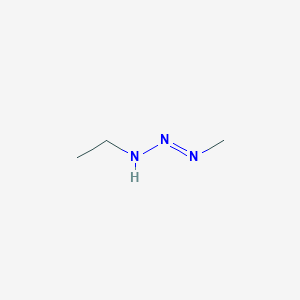

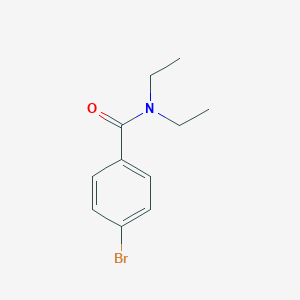
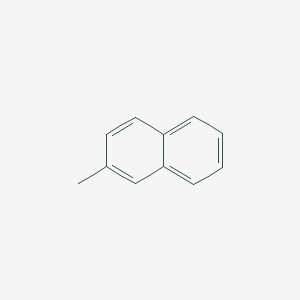

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
